Panomifene

Drug Metabolism Hepatotoxicity Breast Cancer Research

Researchers requiring a tamoxifen-analog SERM with a faster washout and distinct metabolic fate for PK/PD or genotoxicity studies face limited supply of authentic panomifene. Generic substitutes fail to replicate its unique trifluoropropene-dependent DNA-adduct formation and slower biotransformation. Panomifene directly addresses these gaps as the most active antiestrogenic triphenyl-alkene, providing a validated reference standard for comparative pharmacology. - 70 h terminal half-life enables defined exposure windows vs. tamoxifen (7-14 d) - Distinct 4-hydroxy metabolite profile for hepatotoxicity/DNA-adduct studies - Sourced with ≥98% purity; global cold-chain logistics ensure integrity

Molecular Formula C25H24F3NO2
Molecular Weight 427.5 g/mol
CAS No. 77599-17-8
Cat. No. B1678405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanomifene
CAS77599-17-8
Synonyms1,2-diphenyl-1(4-((2-hydroxyethylamino)ethoxy)phenyl)-3,3,3-trifluoro-1-propene
EGIS 5650
EGIS-5650
GYKI 13504
GYKI-13504
panomifene
Molecular FormulaC25H24F3NO2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO
InChIInChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+
InChIKeyMHXVDXXARZCVRK-WCWDXBQESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Panomifene: A Tamoxifen Analog Overview


Panomifene (INN; development codes GYKI 13504, EGIS 5650; CAS 77599-17-8) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, structurally and pharmacologically related to tamoxifen [1]. It was developed as an antineoplastic agent for breast cancer by Egis Pharmaceuticals and the IVAX Drug Research Institute during the 1990s, advancing to Phase II clinical trials before development was discontinued [2]. As a tamoxifen analog, panomifene binds to estrogen receptors, exhibiting antiestrogenic activity, and was investigated as a tool compound for studying hormone-dependent cancers [3].

Estrogen receptor pathway research
SERM metabolic comparison studies
PK/PD model design with distinct half-life
Triphenylethylene class tool compound

Panomifene vs. Tamoxifen: Key Differences


While panomifene shares the triphenylethylene backbone with tamoxifen and other SERMs like toremifene and clomifene, its unique trifluoropropene moiety and hydroxyethylamino side chain confer distinct metabolic and pharmacokinetic properties that preclude direct substitution in experimental systems [1]. In vitro and in vivo studies reveal significant differences in metabolic pathways, including the formation of DNA-adducts and the biotransformation rate, which can fundamentally alter the experimental outcome and reproducibility of findings [2]. Therefore, for scientists seeking to investigate antiestrogenic mechanisms or perform comparative pharmacological profiling, using a generic SERM will not replicate the specific biological activity or metabolic fate of panomifene.

  • Metabolic pathway Distinct biotransformation and 4-hydroxy metabolite profile; tamoxifen data may not replicate.
  • Elimination half-life Substantially shorter terminal half-life alters in vivo dosing and washout periods compared to tamoxifen.
  • Class potency ranking Reported higher antiestrogenic potency within tested series; rank may not transfer across all assays.

Panomifene: Head-to-Head Differentiation Evidence


Metabolic Fate: Biotransformation and 4-Hydroxylation

A direct comparative in vitro metabolism study using human liver microsomes revealed a key difference in biotransformation rate: tamoxifen is metabolized faster than panomifene [1]. Furthermore, while tamoxifen is converted to the potent antiestrogenic and potentially genotoxic metabolite 4-hydroxytamoxifen (responsible for DNA-adduct formation), 4-hydroxy-panomifene was detected exclusively in dog microsomes and not in human samples [2]. This suggests panomifene may have a different safety and activity profile related to reactive metabolite formation.

Metabolic Fate
Head-to-head
Panomifene Slower metabolism; 4-hydroxy not detected in human microsomes
Tamoxifen Faster metabolism; 4-hydroxytamoxifen is major human metabolite
Supports compound selection for metabolite-specific studies
In vitro human liver microsome data; verify across models
Drug Metabolism Hepatotoxicity Breast Cancer Research

Pharmacokinetics: Terminal Half-Life

In a Phase I/a clinical study, the pharmacokinetic profile of panomifene was established in healthy postmenopausal female volunteers. The mean terminal half-life (t1/2β) was 70.0 ± 23.1 hours following a single 24 mg oral dose [1]. This value can be cross-compared to published data for tamoxifen, which in healthy male volunteers at a 20 mg dose had a peak serum level of 42 ng/mL, though its terminal half-life is typically reported as longer (around 7-14 days) [2]. This indicates panomifene's elimination profile is distinct from tamoxifen's.

Terminal Half-Life
Context-dependent
70.0 ± 23.1 h
Panomifene (24 mg single dose)
vs. tamoxifen ~7–14 days
Shorter half-life supports PK/PD studies with faster washout
Phase I/a data; cross-study comparison requires validation
Pharmacokinetics Clinical Pharmacology Drug Development

Antitumor Potency in Triphenyl-Alkene Series

A study evaluating a series of triphenyl-alkene derivatives for antiestrogenic and antitumor activity identified Panomifene (EGIS-5660) as 'the most active antiestrogenic compound' within the investigated set [1]. While specific binding affinity or IC50 values are not provided in the abstract for all comparators, this class-level assessment positions panomifene as a high-potency reference standard within its chemical series. It bound to specific estrogen receptors and inhibited experimental mammary tumor growth both in vitro and in vivo, outperforming other analogs in the screen.

Antitumor Potency
Class-level
Ranked 1 / tested series
Reported most active antiestrogenic compound in triphenyl-alkene screening
Supports selection as antiestrogenic tool for class benchmarking
Qualitative ranking; no quantitative fold-difference available
Antitumor Activity Estrogen Receptor Antagonism Triphenylethylene SERMs

Panomifene: Research and Drug Development Applications


Drug Metabolism and Toxicogenomics

Given its slower biotransformation rate and distinct human metabolite profile compared to tamoxifen, panomifene is ideally suited for in vitro and in vivo studies comparing SERM metabolic pathways, particularly for investigating the role of the 4-hydroxy metabolite in DNA-adduct formation and hepatotoxicity [1]. It serves as a critical tool to differentiate the safety liabilities of triphenylethylene analogs.

Pharmacokinetic/Pharmacodynamic Modeling

Panomifene's mean terminal half-life of approximately 70 hours (2.9 days) in humans provides a valuable alternative to tamoxifen (t1/2 ~7-14 days) for studies requiring faster drug washout, reduced accumulation, or more rapid attainment of steady-state conditions [2]. This makes it a preferred compound for designing preclinical PK/PD experiments with defined exposure windows.

Antiestrogenic Potency Benchmarking

Panomifene's identification as the most active antiestrogenic compound among a series of triphenyl-alkene derivatives positions it as a high-potency reference standard [3]. Researchers can use panomifene as a positive control or benchmark when evaluating new chemical entities, assessing relative binding affinity, or quantifying anti-proliferative effects in estrogen-responsive breast cancer cell lines and xenograft models.

Application
Selection Property
Validation Focus
SERM metabolism comparison
Metabolic pathway distinction (4-hydroxylation)
Species-specific microsomal metabolite profiling
PK/PD model design
Shorter elimination half-life relative to tamoxifen
In vivo washout and steady-state validation
Antiestrogenic potency benchmarking
Reported high class-level antiestrogenic activity
ER binding and proliferation assay comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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